molecular formula C13H19NO4 B13504340 Ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate CAS No. 54503-21-8

Ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate

Cat. No.: B13504340
CAS No.: 54503-21-8
M. Wt: 253.29 g/mol
InChI Key: QJFIEJGVDLYEPY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate is an organic compound with the molecular formula C13H19NO4. It is a derivative of phenylpropanoic acid and features a benzene ring substituted with two methoxy groups and an amino group on the propanoate chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate typically involves the esterification of 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid.

    Reduction: Formation of ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate can be compared with other similar compounds such as:

  • Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate
  • Ethyl 3-amino-3-(4-methoxyphenyl)propanoate
  • Ethyl 3-amino-3-(3-cyanophenyl)propanoate

These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

54503-21-8

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate

InChI

InChI=1S/C13H19NO4/c1-4-18-13(15)8-10(14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4,8,14H2,1-3H3

InChI Key

QJFIEJGVDLYEPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OC)OC)N

Origin of Product

United States

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